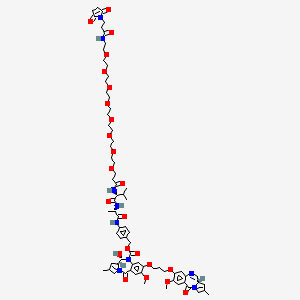

Mal-amido-PEG8-Val-Ala-PAB-SG3200

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C73H97N9O23 |

|---|---|

Poids moléculaire |

1468.6 g/mol |

Nom IUPAC |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |

InChI |

InChI=1S/C73H97N9O23/c1-47(2)67(78-64(84)16-21-95-23-25-97-27-29-99-31-33-101-35-36-102-34-32-100-30-28-98-26-24-96-22-17-74-63(83)15-18-79-65(85)13-14-66(79)86)69(88)76-50(5)68(87)77-52-11-9-51(10-12-52)46-105-73(92)82-57-42-62(60(94-7)40-55(57)71(90)81-45-49(4)38-58(81)72(82)91)104-20-8-19-103-61-41-56-54(39-59(61)93-6)70(89)80-44-48(3)37-53(80)43-75-56/h9-14,39-45,47,50,53,58,67,72,91H,8,15-38,46H2,1-7H3,(H,74,83)(H,76,88)(H,77,87)(H,78,84)/t50-,53-,58-,67-,72-/m0/s1 |

Clé InChI |

APJPXDKCZLTGNQ-PZVLBMEASA-N |

SMILES isomérique |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |

SMILES canonique |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of SG3200: A Technical Guide to a Potent Pyrrolobenzodiazepine Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the SG3200 payload, also known as SG3199 or tesirine. SG3200 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their significant antitumor properties.[1] It serves as the cytotoxic warhead in several antibody-drug conjugates (ADCs) currently in clinical development.[2][3][4] This document details the molecular interactions, cellular consequences, and key experimental data that define the potent anti-cancer activity of SG3200.

Molecular Mechanism of Action: DNA Minor Groove Cross-Linking

The primary mechanism of action of SG3200 is its function as a sequence-selective DNA alkylating agent.[1][5] Unlike many other DNA-damaging agents, SG3200 exerts its effect through a specific and highly efficient process of binding within the DNA minor groove and forming covalent interstrand cross-links (ICLs).[2][3][4]

1.1 Binding to the DNA Minor Groove: The SG3200 molecule is a dimer composed of two PBD monomers linked by a flexible tether.[3][4] This structure is optimized for snug-fitting into the minor groove of the DNA double helix.[1][5] PBD dimers exhibit a preference for binding to 5'-purine-guanine-purine (5'-Pu-G-Pu) sequences.[1]

1.2 Covalent Adduct Formation and Interstrand Cross-Linking: Once positioned within the minor groove, SG3200 forms a covalent bond with the exocyclic amino group (N2) of a guanine base on each of the opposing DNA strands.[1] This creates a highly cytotoxic ICL, effectively tethering the two strands of the DNA together.[2][5] A critical feature of PBD dimer-induced ICLs is that they cause minimal distortion to the DNA helix.[5] This structural subtlety is believed to make the lesions difficult for the cell's natural DNA repair mechanisms to recognize and correct, contributing to their persistence and high cytotoxicity.[5]

dot

Cellular Effects and Cytotoxicity

The formation of persistent ICLs by SG3200 triggers a cascade of cellular events that ultimately lead to cell death. The inability of the cell to separate its DNA strands prevents essential processes like DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.[2]

2.1 Potency and Spectrum of Activity: SG3200 is an exceptionally potent cytotoxic agent, demonstrating activity at picomolar concentrations across a wide range of human cancer cell lines.[3][4] Studies have shown that hematological cancer cell lines are, on average, more sensitive to SG3200 than solid tumor cell lines.[3][4]

2.2 Bystander Effect: When delivered via an ADC, the SG3200 payload, once released from the target cell, is capable of diffusing into neighboring cancer cells that may not express the target antigen. This "bystander killing effect" can enhance the overall anti-tumor efficacy, particularly in heterogeneous tumors.[2]

2.3 Interaction with DNA Repair Pathways: The cytotoxicity of SG3200 is influenced by the status of the cell's DNA repair machinery. Cells with deficiencies in specific DNA repair pathways, such as those involving the ERCC1 protein or homologous recombination, exhibit increased sensitivity to the payload.[3] This suggests that these pathways play a role, albeit often an insufficient one, in attempting to repair SG3200-induced damage.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of the SG3200 (SG3199) payload against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of SG3199 Against a Panel of Human Cancer Cell Lines

| Cell Line Category | Number of Cell Lines | GI₅₀ Range (pM) | Mean GI₅₀ (pM) | Median GI₅₀ (pM) |

|---|---|---|---|---|

| All Cell Lines | 38 | 0.79 - 1050 | 151.5 | 74.8 |

| Hematological | 17 | 0.79 - 158.6 | 31.76 | 14.8 |

| Solid Tumor | 21 | 38.7 - 1050 | 248.36 | 157.0 |

Data sourced from Hartley et al., 2018.[3]

Table 2: Sensitivity of DNA Repair Deficient and Multidrug Resistant Cell Lines to SG3199

| Cell Line Pair | Genetic Background | Fold Increase in Sensitivity to SG3199 |

|---|---|---|

| CHO AA8 vs. CHO UV96 | ERCC1 Deficient | 3-fold |

| CHO AA8 vs. CHO IRS1SF | XRCC2 (Homologous Recombination) Deficient | 30-fold |

| SKOV3 vs. SKOV3-TR | Multidrug Resistant (P-gp expressing) | 6-fold difference in IC₅₀ |

| MDA-MB-231 vs. MDA-MB-231-MDR1 | Multidrug Resistant (P-gp expressing) | 20-fold difference in IC₅₀ |

Data sourced from Hartley et al., 2018.[3]

Key Experimental Protocols

The characterization of SG3200's mechanism of action relies on several key in vitro assays. The following sections provide detailed, representative methodologies for these experiments.

dot

4.1 In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of SG3200 that inhibits cell growth by 50% (GI₅₀) or is lethal to 50% of cells (IC₅₀).

-

Methodology:

-

Cell Plating: Seed human tumor cell lines in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a range of concentrations of SG3200 (typically from low picomolar to high nanomolar) for a continuous period (e.g., 5-8 days).

-

Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize luminescence data to untreated control cells. Plot the percentage of cell growth inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ or IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

4.2 DNA Interstrand Cross-Linking (ICL) Assay

-

Objective: To quantify the formation and persistence of DNA interstrand cross-links in cells following treatment with SG3200.

-

Methodology (Single-Cell Gel Electrophoresis / Comet Assay):

-

Cell Treatment: Treat cells (e.g., LNCaP or NCI-N87) with SG3200 for a defined period (e.g., 2 hours).

-

Post-Incubation: Wash the cells to remove the drug and re-incubate in drug-free medium for various time points (e.g., 0, 6, 12, 24, 36 hours) to assess the persistence of cross-links.

-

Cell Lysis & Electrophoresis: Embed the cells in agarose on a microscope slide, lyse them to remove membranes and proteins, leaving behind the DNA (nucleoids). Subject the DNA to denaturing conditions and then neutral electrophoresis.

-

Quantification: Non-cross-linked DNA will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head." Stain the DNA with a fluorescent dye and quantify the percentage of double-stranded (cross-linked) DNA by measuring the fluorescence intensity in the comet head relative to the total intensity.

-

Analysis: Plot the percentage of cross-linked DNA against drug concentration (for dose-response) or time (for persistence).

-

4.3 Cell Cycle Analysis

-

Objective: To determine the effect of SG3200 on cell cycle progression.

-

Methodology (Flow Cytometry with Propidium Iodide):

-

Cell Treatment: Treat cells with SG3200 at a relevant concentration (e.g., 10x GI₅₀) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting & Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend in a staining buffer containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount. Quantify the percentage of cells in each phase of the cell cycle.

-

dot

4.4 Apoptosis Assay

-

Objective: To quantify the induction of programmed cell death by SG3200.

-

Methodology (Flow Cytometry with Annexin V/Propidium Iodide):

-

Cell Treatment: Treat cells with SG3200 as described for cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, which enters late-stage apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant.

-

-

Conclusion

The SG3200 payload is a highly potent cytotoxic agent whose mechanism of action is centered on the formation of persistent, minimally distorting interstrand cross-links within the DNA minor groove. This irreparable damage effectively halts critical cellular processes, leading to cell cycle arrest and apoptosis. Its picomolar potency, activity against both dividing and non-dividing cells, and the potential for a bystander effect make it a powerful warhead for antibody-drug conjugates in the targeted therapy of cancer. A thorough understanding of this mechanism is crucial for the continued development and optimization of ADCs that utilize this and similar payloads.

References

- 1. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

Mal-amido-PEG8 Linker: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the structure, properties, and applications of the Mal-amido-PEG8 linker, a bifunctional crosslinker widely utilized in bioconjugation and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecule.

Introduction

The Mal-amido-PEG8 linker is a heterobifunctional crosslinker featuring a maleimide group at one terminus and a reactive group, commonly a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, at the other. These reactive ends are connected by an eight-unit polyethylene glycol (PEG) chain. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The other terminus allows for conjugation to amine-containing molecules. This dual reactivity enables the precise and covalent linkage of different biomolecules.[3]

The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial for poorly soluble drugs or proteins.[4][5] The flexibility and length of the PEG chain also help to minimize steric hindrance between the conjugated molecules.[3] These properties make the Mal-amido-PEG8 linker a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics.[6][7]

Structure and Physicochemical Properties

The core structure of the Mal-amido-PEG8 linker consists of a maleimide ring connected to a short alkyl chain, which is then linked to an eight-unit PEG chain via an amide bond. The other end of the PEG chain is terminated with a functional group for further reaction. The properties of the most common derivatives, Mal-amido-PEG8-acid and Mal-amido-PEG8-NHS ester, are summarized in the table below.

| Property | Mal-amido-PEG8-acid | Mal-amido-PEG8-NHS ester |

| Chemical Structure |  |  |

| Molecular Formula | C26H44N2O13[4][8] | C30H47N3O15[3] |

| Molecular Weight | 592.6 g/mol [4][8] | 689.7 g/mol [3] |

| CAS Number | 1334177-86-4[4][8] | 756525-93-6[3] |

| Appearance | To be determined[4] | Solid[3] |

| Purity | >95%[4] | >95%[3] |

| Solubility | Soluble in aqueous media.[4] | Soluble in DMSO, DCM, DMF.[3] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[4] | -20°C[3] |

| Reactivity | Maleimide reacts with thiols (-SH). Carboxylic acid reacts with primary amines (-NH2) in the presence of activators (e.g., EDC, DCC).[4] | Maleimide reacts with thiols (-SH). NHS ester reacts with primary amines (-NH2).[3] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of the Mal-amido-PEG8 linker to thiol-containing molecules, followed by purification and characterization of the resulting bioconjugate.

Maleimide-Thiol Conjugation

This protocol describes the general procedure for conjugating a maleimide-containing linker, such as Mal-amido-PEG8-acid or -NHS ester, to a protein with available thiol groups.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Mal-amido-PEG8 linker (acid or NHS ester derivative)

-

Reaction Buffer: Degassed 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[9]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Anhydrous DMSO or DMF for dissolving the linker.

-

Inert gas (e.g., nitrogen or argon).

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

-

If reduction of disulfide bonds is necessary to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[10][11]

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of the Mal-amido-PEG8 linker in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.[10]

-

-

Conjugation Reaction:

-

Add the linker stock solution to the protein solution to achieve the desired molar ratio of linker to protein. A 10-20 fold molar excess of the linker is a common starting point.[9][10]

-

Add the linker solution dropwise while gently stirring or vortexing the protein solution.

-

Flush the reaction vial with inert gas, seal it tightly, and protect it from light.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C. The optimal reaction time may vary depending on the specific reactants.[9][10]

-

Purification of the Conjugate

After the conjugation reaction, it is essential to remove unreacted linker and other byproducts. Size exclusion chromatography (gel filtration) or reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used for purification.

RP-HPLC Protocol:

-

System: HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Procedure:

-

Dilute a small aliquot of the reaction mixture in Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 280 nm for the protein and at a specific wavelength for the conjugated molecule if it has a distinct chromophore.

-

The unconjugated protein, unreacted linker, and the final conjugate will have different retention times, allowing for their separation and collection.[9]

-

Characterization of the Conjugate

The purified conjugate should be characterized to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein.

Degree of Labeling (DOL) Calculation (for fluorescently labeled linkers):

-

Dilute the purified protein-dye conjugate to approximately 0.1 mg/mL.

-

Measure the absorbance at 280 nm (A280) for the protein and at the maximum absorbance wavelength (Amax) for the fluorescent dye.

-

Calculate the corrected A280 (A280c) using the following equation: A280c = A280 - (Amax * CF) where CF is the correction factor for the dye's absorbance at 280 nm.

-

Calculate the final protein concentration using the Beer-Lambert law: [Protein] (mg/mL) = A280c / (ε * l) where ε is the extinction coefficient of the protein and l is the path length in cm.

-

Calculate the final dye concentration: [Dye] (M) = Amax / (ε_dye * l) where ε_dye is the extinction coefficient of the dye.

-

Calculate the final F:P (Fluorophore to Protein) ratio or DOL: DOL = [Dye] / [Protein] (M)[10]

Visualizations

Reaction Mechanism

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

Caption: General workflow for bioconjugation.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC mechanism of action.

Conclusion

The Mal-amido-PEG8 linker is a highly versatile and efficient tool for bioconjugation. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for a wide range of applications in drug delivery and diagnostics. The ability to selectively and stably link biomolecules has been instrumental in the advancement of targeted therapies such as ADCs and PROTACs. The detailed protocols and understanding of its properties provided in this guide will aid researchers in the successful design and synthesis of novel bioconjugates for therapeutic and research purposes.

References

- 1. MAL-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. Mal-amido-PEG8-NHS, 756525-93-6 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mal-amido-PEG8-acid | C26H44N2O13 | CID 51340955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Mal-amido-PEG8-Val-Ala-PAB-SG3200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mal-amido-PEG8-Val-Ala-PAB-SG3200, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the detailed synthetic protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow and mechanism of action through diagrams. The information herein is compiled from established scientific literature, offering a robust resource for professionals in the field of targeted cancer therapy.

Introduction to the Drug-Linker Conjugate

This compound, also known in the literature as tesirine or SG3249, is a sophisticated chemical entity designed for targeted delivery of a potent cytotoxic agent to cancer cells. It consists of four primary components:

-

Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups present in the cysteine residues of monoclonal antibodies.

-

PEG8: An eight-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[1]

-

Val-Ala-PAB: A cleavable linker system composed of a valine-alanine dipeptide and a p-aminobenzyl carbamate (PAB) self-immolative spacer. The dipeptide is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage, the PAB spacer spontaneously releases the payload.

-

SG3200 (Tesirine Payload): The cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer. The active warhead, SG3199, is a potent DNA minor groove cross-linking agent that induces cell death.[3][4]

The strategic combination of these elements results in an ADC that is stable in systemic circulation and selectively releases its potent payload within target cancer cells, thereby minimizing off-target toxicity.

Synthetic Workflow Overview

The synthesis of this compound is a complex, multi-step process that involves the convergent synthesis of the PBD dimer payload and the linker, followed by their final coupling. The overall strategy is designed to be robust and scalable for clinical production.[2][5]

Experimental Protocols

The following protocols are adapted from the detailed synthetic routes described by Tiberghien et al.[1][2] and represent the key stages of the synthesis.

Synthesis of the Linker Moiety (Mal-amido-PEG8-Val-Ala-PAB-OH)

This phase involves the sequential assembly of the dipeptide, the self-immolative spacer, and the maleimide-PEG component.

Step 1: Synthesis of Fmoc-Val-Ala-PAB-OH

-

Coupling of Fmoc-Val-Ala-OH and p-Aminobenzyl alcohol (PAB-OH): The dipeptide Fmoc-Val-Ala-OH is coupled to PAB-OH using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

-

Reaction Monitoring and Work-up: The reaction is monitored by HPLC until completion. The product is then isolated by aqueous work-up and purified by silica gel chromatography to yield Fmoc-Val-Ala-PAB-OH.

Step 2: Synthesis of Mal-amido-PEG8-Val-Ala-PAB-OH

-

Fmoc Deprotection: The Fmoc protecting group on Fmoc-Val-Ala-PAB-OH is removed using a solution of 20% piperidine in DMF.

-

Coupling with Maleimide-PEG8: The resulting free amine is immediately coupled with a pre-activated Maleimide-PEG8 moiety, such as Maleimide-PEG8-NHS ester, in the presence of a base (e.g., DIPEA) in DMF.

-

Purification: The final linker product, Mal-amido-PEG8-Val-Ala-PAB-OH, is purified using reverse-phase HPLC.

Synthesis of the PBD Dimer Payload (SG3199)

The synthesis of the PBD dimer warhead SG3199 is a lengthy and complex process, typically starting from advanced monomeric PBD precursors. A key step is the dimerization which connects two PBD monomers.

Step 1: Dimerization of PBD Monomers

-

Williamson Ether Synthesis: A common method involves the dimerization of a monomeric PBD phenol precursor.[3] This is achieved via a Williamson ether synthesis, using a linking agent such as 1,5-diiodopentane and a base like potassium carbonate in a solvent such as acetone.[3]

-

Purification: The resulting PBD dimer core is purified by chromatography.

Step 2: Final Functionalization

-

Deprotection: Protecting groups on the PBD dimer, such as Alloc (allyloxycarbonyl) groups on the N10 positions, are removed. This is typically done using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like pyrrolidine.[3] This deprotection reveals the reactive imine or carbinolamine functionality necessary for its cytotoxic activity and the amine for linker conjugation.

Final Coupling to form this compound (Tesirine)

This final stage brings together the linker and the payload to form the complete drug-linker conjugate.

-

Activation of the Linker: The carboxylic acid of the PAB group on the Mal-amido-PEG8-Val-Ala-PAB-OH linker is activated, often by converting it to a p-nitrophenyl (PNP) carbonate. This is achieved by reacting the PAB-OH with p-nitrophenyl chloroformate in the presence of a base.

-

Coupling Reaction: The activated linker is then reacted with the deprotected PBD dimer (SG3199). The N10-amine of one of the PBD units displaces the PNP group to form a stable carbamate linkage.[1]

-

Final Purification: The final product, this compound (Tesirine), is rigorously purified using high-pressure liquid chromatography (HPLC) to ensure high purity required for clinical applications.[5]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and properties of the components.

Table 1: Synthesis Yields for Key Intermediates

| Step | Starting Material(s) | Product | Typical Yield (%) | Reference |

| Dimerization of PBD Monomer | Monomeric PBD Phenol, 1,5-Diiodopentane | Bis-alloc carbamate PBD Dimer | 88% | [3] |

| Alloc Deprotection of PBD Dimer | Bis-alloc carbamate PBD Dimer | SG3199 | High | [3] |

| Coupling of Linker to Payload | Activated Linker, SG3199 | Tesirine (SG3249) | 50% | [1] |

| Overall Synthesis (34 steps) | Various starting materials | Tesirine (SG3249) | ~0.5% | [5][6] |

Table 2: Physicochemical and Biological Properties

| Compound | Property | Value | Reference |

| SG3199 (Warhead) | Mean GI₅₀ (in vitro cytotoxicity) | 151.5 pM | [3][4] |

| SG3199 (Warhead) | Half-life (in rats, IV administration) | ~8 minutes | [4] |

| Tesirine (SG3249) | LogD (pH 7.4) | Lower than predecessors | [1] |

| Loncastuximab tesirine | Drug-to-Antibody Ratio (DAR) | ~2-4 | [7] |

Mechanism of Action: Payload Release and DNA Cross-linking

Upon administration, the ADC circulates in the bloodstream. When it encounters a cancer cell expressing the target antigen (e.g., CD19 for Loncastuximab tesirine), it binds and is internalized into the cell, typically into lysosomes.[8] Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the Val-Ala dipeptide linker. This initiates a cascade that leads to the release of the active PBD warhead, SG3199.

The released SG3199 payload then travels to the nucleus, where it binds to the minor groove of the DNA. PBD dimers are highly efficient DNA cross-linking agents, forming covalent bonds with guanine bases on opposite strands of the DNA.[4][9] This interstrand cross-link prevents DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[10]

References

- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

Understanding the Bystander Effect of Antibody-Drug Conjugates: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bystander effect is a critical mechanism of action for many antibody-drug conjugates (ADCs), contributing significantly to their anti-tumor efficacy, particularly in the context of heterogeneous tumors. This phenomenon, where the cytotoxic payload of an ADC affects not only the target antigen-expressing cancer cell but also adjacent antigen-negative cells, is a key consideration in the design and development of next-generation ADCs. This technical guide provides a comprehensive overview of the core principles of the ADC bystander effect, including the molecular mechanisms, key structural determinants, and the experimental methodologies used to characterize and quantify this activity. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of ADCs.

Introduction to the Bystander Effect of ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] An ADC consists of a monoclonal antibody that specifically binds to a tumor-associated antigen, a highly potent small-molecule cytotoxic drug (the payload), and a chemical linker that connects the two.[1][2] The primary mechanism of action involves the antibody binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[1][2][4] Inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death.[1][2][4]

However, the therapeutic efficacy of many ADCs extends beyond the direct killing of antigen-positive cells. The bystander effect describes the ability of the released cytotoxic payload to diffuse out of the targeted cancer cell and kill neighboring cells, irrespective of their antigen expression status.[][6] This is particularly important in solid tumors, which often exhibit heterogeneous expression of the target antigen.[][6] The bystander effect can help to overcome this limitation, leading to a more potent anti-tumor response.[6]

Core Mechanisms of the Bystander Effect

The bystander effect is a multi-step process that is critically dependent on the physicochemical properties of the ADC's linker and payload. The key mechanistic steps are outlined below:

-

ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[2][4]

-

Payload Release: Within the lysosomal compartment of the target cell, the linker is cleaved, liberating the cytotoxic payload.[1][2] The nature of the linker is a crucial determinant of this step.

-

Payload Efflux: The released payload, if it possesses the appropriate physicochemical properties, can then traverse the cell membrane of the target cell and enter the extracellular space.[]

-

Payload Influx and Cytotoxicity in Neighboring Cells: The extracellular payload can then diffuse and be taken up by adjacent cells, including antigen-negative tumor cells, leading to their death.[][6]

The efficiency of each of these steps is influenced by several factors, which are discussed in the following sections.

Key Determinants of the Bystander Effect

The ability of an ADC to mediate a bystander effect is not an inherent property but is rather engineered through the careful selection of its components.

Linker Chemistry

The linker plays a pivotal role in determining if and when the cytotoxic payload is released.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions found within the tumor microenvironment or inside the cancer cell.[] Examples include:

-

Non-cleavable Linkers: With these linkers, the payload is only released upon complete degradation of the antibody backbone within the lysosome. Payloads released from non-cleavable linkers are typically charged and less membrane-permeable, thus limiting the bystander effect.[8][9]

Payload Properties

The physicochemical properties of the cytotoxic payload are paramount for its ability to diffuse across cell membranes and exert a bystander effect.

-

Membrane Permeability: For a payload to exit the target cell and enter neighboring cells, it must be able to cross the lipid bilayer of the cell membrane.[][8] Payloads with good membrane permeability are generally neutral or uncharged and have a degree of lipophilicity.[]

-

Potency: The payload must be highly potent, as its concentration will decrease as it diffuses away from the initial target cell.[10]

-

Balance of Hydrophobicity: While some hydrophobicity is required for membrane permeability, excessive hydrophobicity can lead to ADC aggregation and non-specific toxicity.[]

Table 1: Properties of Common ADC Payloads and their Bystander Potential

| Payload Class | Example Payloads | Mechanism of Action | Bystander Potential | Key Properties Influencing Bystander Effect |

| Auristatins | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | High | High membrane permeability.[6][8][11] |

| Monomethyl auristatin F (MMAF) | Microtubule inhibitor | Low | Charged, leading to poor membrane permeability.[8] | |

| Maytansinoids | DM1 | Microtubule inhibitor | Moderate | Less membrane permeable than MMAE.[11] |

| DM4 | Microtubule inhibitor | Moderate | ||

| Topoisomerase I Inhibitors | Deruxtecan (DXd) | DNA topoisomerase I inhibitor | High | Good membrane permeability.[6] |

| SN-38 | DNA topoisomerase I inhibitor | High | Good membrane permeability.[10] | |

| Pyrrolobenzodiazepines (PBDs) | Tesirine | DNA cross-linking agent | High | Potent with good cell permeability.[8][9] |

Experimental Protocols for Characterizing the Bystander Effect

Several in vitro and in vivo experimental models are employed to investigate and quantify the bystander effect of ADCs.

In Vitro Co-culture Bystander Assay

This is a common method to directly assess the killing of antigen-negative cells by an ADC.

Methodology:

-

Cell Line Selection: Two cell lines are chosen: an antigen-positive (Ag+) line that is the target for the ADC and an antigen-negative (Ag-) line.

-

Cell Labeling: The two cell lines are differentially labeled to allow for their distinction and quantification by methods such as flow cytometry or high-content imaging. For example, one cell line can be labeled with a fluorescent dye like CFSE and the other with a different fluorescent dye.

-

Co-culture Setup: The labeled Ag+ and Ag- cells are mixed at a defined ratio (e.g., 1:1, 1:5, 1:10) and seeded in a multi-well plate.

-

ADC Treatment: The co-culture is treated with a range of concentrations of the ADC for a specified period (e.g., 72-96 hours).

-

Viability Assessment: After the incubation period, the viability of each cell population is determined. This can be done by staining with a viability dye (e.g., propidium iodide or DAPI) and analyzing the cells by flow cytometry. The percentage of dead cells in both the Ag+ and Ag- populations is quantified.

-

Data Analysis: The dose-response curves for both the Ag+ and Ag- cells are plotted to determine the EC50 values. A potent killing of the Ag- population indicates a significant bystander effect.

3D Spheroid Co-culture Model

This model more closely mimics the three-dimensional architecture of a solid tumor.

Methodology:

-

Spheroid Formation: Ag+ and Ag- cells, differentially labeled with fluorescent proteins (e.g., GFP and RFP), are co-cultured in ultra-low attachment plates to allow for the formation of mixed spheroids.

-

ADC Treatment: The established spheroids are treated with the ADC.

-

Imaging and Analysis: The spheroids are imaged over time using confocal microscopy to visualize the spatial distribution of cell death (e.g., using a viability stain). The extent of killing in both the Ag+ and Ag- cell populations within the spheroid is quantified. This model can also provide insights into the penetration depth of the bystander effect.[10]

In Vivo Admixed Xenograft Model

This in vivo model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

-

Tumor Implantation: A mixture of Ag+ and Ag- tumor cells is subcutaneously implanted into immunocompromised mice.

-

ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC or a control vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the ADC.

-

Endpoint Analysis: At the end of the study, tumors can be excised and analyzed by immunohistochemistry or flow cytometry to determine the relative proportions of Ag+ and Ag- cells and to assess markers of cell death. A significant reduction in the Ag- cell population in the ADC-treated group compared to the control group provides evidence of an in vivo bystander effect.[8]

Visualizing the Bystander Effect: Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of ADC-mediated bystander killing.

Caption: Workflow for an in vitro co-culture bystander assay.

Conclusion

The bystander effect is a powerful mechanism that can significantly enhance the therapeutic window and efficacy of antibody-drug conjugates, particularly in the challenging landscape of solid tumors with heterogeneous antigen expression. A thorough understanding of the molecular determinants of the bystander effect—namely the linker chemistry and payload properties—is essential for the rational design of novel ADCs. The experimental protocols outlined in this guide provide a framework for the robust characterization and quantification of this crucial activity, enabling the selection of ADC candidates with the highest potential for clinical success. As the field of ADCs continues to evolve, leveraging the bystander effect will remain a key strategy in the development of more effective cancer therapies.

References

- 1. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 2. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 3. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 7. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]

- 8. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophilic Advantage: A Technical Guide to PEG8 Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are intrinsically linked to the physicochemical properties of their constituent components. The linker, which bridges the monoclonal antibody (mAb) to the potent cytotoxic payload, plays a pivotal role in the overall solubility, stability, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of the hydrophilicity and solubility of polyethylene glycol (PEG) linkers, with a specific focus on PEG8, in the context of ADC development.

The Role of Hydrophilicity in ADC Performance

The conjugation of hydrophobic payloads to a mAb can induce aggregation, leading to manufacturing challenges, reduced in vivo efficacy, and potential immunogenicity.[1][2] Hydrophilic linkers, such as those incorporating PEG, are a key strategy to mitigate these issues. The ethylene oxide repeats in the PEG chain create a hydration shell, increasing the overall hydrophilicity of the ADC.[][4] This enhanced hydrophilicity translates to several critical advantages:

-

Improved Solubility and Reduced Aggregation: Increased water solubility prevents the formation of both soluble and insoluble aggregates, which is particularly crucial when aiming for high drug-to-antibody ratios (DAR).[2][]

-

Enhanced Pharmacokinetics: A hydrophilic PEG linker can shield the ADC from non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[5][6]

-

Wider Therapeutic Window: By improving the ADC's pharmacokinetic profile and reducing off-target toxicity, hydrophilic linkers can contribute to a wider therapeutic window.[5]

Quantitative Impact of PEG8 Linkers

While the qualitative benefits of PEGylation are well-established, quantitative data underscores the significant impact of these linkers. A case study demonstrated a 10-fold increase in solubility and a 6-fold reduction in aggregation after seven days in serum when a conventional non-PEG linker was replaced with a maleimide-PEG8-COOH linker in an ADC construct.

Further studies have shown that ADCs with a DAR of 8, when constructed with PEG4 and PEG8 spacers, exhibit good yields and low aggregation levels (2-3%). In contrast, the non-PEGylated counterparts showed significant aggregation, highlighting the critical role of even short PEG chains in maintaining ADC stability.

Pharmacokinetic studies in Sprague-Dawley rats have shown that the clearance rates of ADCs increase rapidly for those bearing PEGs smaller than PEG8. This suggests that a PEG8 linker represents a threshold for achieving optimal in vivo exposure.[7]

Table 1: Impact of PEG8 Linker on ADC Solubility and Aggregation

| Property | ADC without PEG Linker | ADC with PEG8 Linker | Fold Improvement |

| Solubility | Low (Prone to precipitation) | High | ~10x |

| Aggregation | High (Significant aggregation observed) | Low (2-3% for DAR 8) | ~6x reduction |

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Lengths

| PEG Linker Length | Clearance Rate (mL/hr/kg) | Tolerability in Mice (at 50 mg/kg) |

| < PEG8 | High | Not Tolerated |

| PEG8 | Optimal (Low) | Tolerated |

| > PEG8 | Low | Tolerated |

Experimental Protocols for Characterizing Hydrophilicity and Solubility

The assessment of an ADC's hydrophilicity and solubility is critical during development. The following are detailed methodologies for key experiments.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the hydrophobicity of ADCs and determining the drug-to-antibody ratio (DAR) distribution.[8][9]

-

Objective: To separate ADC species based on their hydrophobicity. More hydrophobic species, often those with a higher DAR, are retained longer on the column.

-

Materials:

-

HIC Column: TSKgel Butyl-NPR, Phenyl-5PW, or similar.[9][10]

-

HPLC System with a UV detector.

-

Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[9][10]

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of an organic modifier like isopropanol or acetonitrile to facilitate elution of highly hydrophobic species).[9][10]

-

-

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

Injection: Inject a suitable volume of the prepared sample.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a period of 30-40 minutes.

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Data Analysis: The retention time of the peaks corresponds to the hydrophobicity of the ADC species. Peaks eluting later have a higher degree of hydrophobicity and typically a higher DAR. The average DAR can be calculated from the integrated peak areas.

-

Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates and fragments in ADC preparations.[2][11]

-

Objective: To separate molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

-

Materials:

-

SEC Column: TSKgel G3000SWXL, or similar.[12]

-

HPLC or UHPLC System with a UV detector.

-

Mobile Phase: A buffered saline solution, for example, 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95. For hydrophobic ADCs, the addition of an organic modifier like 10-15% isopropanol or acetonitrile may be necessary to reduce non-specific interactions with the column matrix.[12]

-

-

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare the ADC sample in the mobile phase at a concentration of 1-5 mg/mL.

-

Injection: Inject 10-20 µL of the sample.

-

Isocratic Elution: Run the separation under isocratic conditions for 20-30 minutes.

-

Data Acquisition: Monitor the eluent at 280 nm.

-

Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). The percentage of each is calculated relative to the total peak area.

-

Solubility Assessment by PEG Precipitation

A high-throughput screening method using PEG precipitation can be employed to assess the apparent solubility of ADCs.[13][14]

-

Objective: To determine the minimum concentration of a precipitant (PEG) required to induce ADC precipitation, providing a relative measure of solubility.

-

Materials:

-

96-well microplates.

-

Polyethylene glycol (e.g., PEG 4000) stock solutions at various concentrations in the desired buffer.

-

ADC samples.

-

Plate reader capable of measuring turbidity (absorbance at a wavelength such as 600 nm).

-

-

Procedure:

-

Plate Setup: In a 96-well plate, create a matrix of varying ADC concentrations and PEG concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Turbidity Measurement: Measure the absorbance of each well at 600 nm. An increase in absorbance indicates precipitation.

-

Data Analysis: The "PEG onset" is the lowest PEG concentration at which a significant increase in turbidity is observed. A higher PEG onset value correlates with higher apparent solubility of the ADC.

-

Signaling Pathways and Cellular Trafficking

The hydrophobicity of an ADC can influence its interaction with cells and its subsequent intracellular fate. While not directly modulating a specific signaling pathway, the enhanced hydrophilicity imparted by a PEG8 linker can indirectly impact therapeutic outcomes through effects on cellular uptake and trafficking.

Hydrophobic ADCs may exhibit increased non-specific endocytosis, leading to off-target toxicity.[15] Conversely, the hydrophilic nature of PEGylated ADCs can reduce such non-specific interactions. The efficiency of lysosomal trafficking is crucial for the release of the payload from many ADCs.[16][17][18] The physicochemical properties of the ADC, including its hydrophobicity, can influence its trafficking to the lysosome. An ADC with optimal hydrophilicity is more likely to follow the intended antigen-mediated endocytosis and lysosomal degradation pathway, leading to efficient payload release at the target site.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for ADC hydrophobicity analysis using HIC.

Caption: Workflow for ADC aggregation analysis using SEC.

Caption: Logical relationships of PEG8 linker hydrophilicity.

Conclusion

The incorporation of hydrophilic linkers, and specifically PEG8 linkers, represents a significant advancement in ADC technology. By improving the solubility and reducing the aggregation propensity of ADCs, these linkers contribute to enhanced stability and more favorable pharmacokinetic profiles. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and characterization of next-generation ADCs with an improved therapeutic index. The careful consideration of linker hydrophilicity is paramount to unlocking the full therapeutic potential of these targeted cancer therapies.

References

- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 4. adcreview.com [adcreview.com]

- 5. benchchem.com [benchchem.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 13. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the Maleimide-Cysteine Conjugate in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage between a monoclonal antibody (mAb) and a cytotoxic payload is a critical determinant of the safety and efficacy of an antibody-drug conjugate (ADC). Among the various conjugation strategies, the reaction of a maleimide with a cysteine thiol to form a thiosuccinimide adduct has been widely adopted due to its high reactivity and specificity under mild conditions. However, the stability of this linkage in the systemic circulation is a significant concern, as premature drug release can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a comprehensive overview of the factors governing the stability of maleimide-cysteine conjugates in ADCs, methods for their assessment, and strategies for improvement.

Mechanisms of Maleimide-Cysteine Conjugate Instability

The thiosuccinimide ring formed from the maleimide-cysteine reaction is susceptible to two primary degradation pathways in vivo: the retro-Michael reaction and hydrolysis. These competing reactions dictate the overall stability of the ADC.

Retro-Michael Reaction

The retro-Michael reaction is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1] This deconjugation can lead to the transfer of the drug-linker to other thiol-containing molecules in the plasma, such as albumin and glutathione, resulting in off-target toxicities.[2] The regenerated maleimide on the linker can then react with these endogenous thiols, leading to a phenomenon known as "payload migration."

Hydrolysis

The succinimide ring can undergo hydrolysis, which involves the nucleophilic attack of water on one of the carbonyl groups, leading to the formation of a stable, ring-opened maleamic acid thioether.[1] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[3] The rate of hydrolysis is often slower than the retro-Michael reaction for traditional N-alkylmaleimides, making it an inefficient stabilization pathway in vivo without chemical intervention.[1]

Factors Influencing Conjugate Stability

Several factors influence the rate of deconjugation and hydrolysis, thereby affecting the overall stability of the maleimide-cysteine linkage.

-

Maleimide Structure: The substituent on the maleimide nitrogen plays a crucial role. N-aryl maleimides have been shown to form more stable conjugates than traditional N-alkyl maleimides.[4][5][6] The aromatic ring in N-aryl maleimides can delocalize the nitrogen lone pair electrons, making the succinimide ring more susceptible to hydrolysis and thus stabilization.[4]

-

Conjugation Site: The local microenvironment of the cysteine residue on the antibody can significantly impact stability. Factors such as solvent accessibility and proximity to charged residues can influence the rates of both the retro-Michael reaction and hydrolysis.[7]

-

Payload Properties: The hydrophobicity of the payload can influence the stability of the ADC. More hydrophobic payloads may lead to a higher propensity for aggregation and can affect the local environment of the conjugate, potentially impacting its stability.[8][9]

-

pH: The pH of the environment affects the rate of hydrolysis. Slightly alkaline conditions (pH 8-9) can significantly accelerate the hydrolysis of the thiosuccinimide ring.[3][10]

Quantitative Analysis of Conjugate Stability

The stability of maleimide-cysteine conjugates is typically assessed by incubating the ADC in plasma or a thiol-containing buffer and monitoring the drug-to-antibody ratio (DAR) over time.

Table 1: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide ADCs

| Maleimide Type | Condition | Time (days) | Deconjugation (%) | Reference |

| N-Alkyl | Mouse Serum, 37°C | 7 | 35 - 67 | [4][6] |

| N-Aryl | Mouse Serum, 37°C | 7 | < 20 | [4][6] |

| N-Alkyl | Thiol-containing buffer, 37°C | 7 | 35 - 67 | [4][6] |

| N-Aryl | Thiol-containing buffer, 37°C | 7 | < 20 | [4][6] |

Table 2: Effect of pH on Thiosuccinimide Ring Hydrolysis

| ADC Linker Type | pH | Temperature (°C) | Time (h) | Conversion to Hydrolyzed Form (%) | Reference |

| mc-linked | 7.4 | 37 | 14 | No significant ring opening | [10] |

| mc-linked | 8.5 | 37 | 14 | ~29 | [10] |

| mc-linked | 9.2 | 37 | 14 | ~54 | [10] |

| MalPeg6C2-linked | 8.5 | 37 | 4 | ~100 | [10] |

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development. Below are detailed methodologies for key experiments.

Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for determining the in vitro plasma stability of an ADC.

Materials:

-

ADC of interest

-

Human or other species plasma (heparinized)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer)

-

Neutralization buffer (e.g., Tris buffer, pH > 8)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the collected samples at -80°C.

-

Immunoaffinity Capture: Thaw the plasma samples. Add an appropriate amount of immunoaffinity beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.

-

Elution: Add elution buffer to the beads and incubate for 5-10 minutes to elute the ADC. Pellet the beads and collect the supernatant containing the purified ADC.

-

Neutralization: Immediately add neutralization buffer to the eluted ADC to raise the pH and prevent acid-induced aggregation or degradation.

-

LC-MS Analysis: Analyze the purified ADC samples by LC-MS. A reversed-phase or size-exclusion column can be used for separation. The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the intact ADC.

-

Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the different ADC species (differing in their drug load). Calculate the average DAR for each time point. The decrease in average DAR over time reflects the deconjugation of the payload.

Thiol Exchange Assay

This assay assesses the susceptibility of the maleimide-cysteine linkage to exchange with other thiols.

Materials:

-

ADC of interest

-

Glutathione (GSH) or other small molecule thiol

-

PBS, pH 7.4

-

HPLC or LC-MS system

Procedure:

-

Incubation: Incubate the ADC with a molar excess of glutathione (e.g., 100-fold) in PBS at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC or LC-MS to monitor the transfer of the payload from the antibody to glutathione. This can be done by monitoring the decrease in the average DAR of the ADC and the appearance of the payload-GSH adduct.

Visualization of Key Pathways and Workflows

Visualizing the chemical reactions and experimental processes can aid in understanding the stability of maleimide-cysteine conjugates.

Caption: Chemical instability pathways of the maleimide-cysteine conjugate.

Caption: Experimental workflow for an in vitro plasma stability assay.

Caption: Relationship between factors influencing stability and outcomes.

Strategies for Improving Conjugate Stability

Several strategies have been developed to overcome the inherent instability of the maleimide-cysteine linkage.

-

Self-Hydrolyzing Maleimides: These maleimides are engineered with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to rapid stabilization after conjugation.

-

Next-Generation Maleimides: Dibromomaleimides and other substituted maleimides have been developed to form more stable adducts that are less prone to the retro-Michael reaction.

-

Post-Conjugation Hydrolysis: Treating the ADC with a slightly alkaline buffer after conjugation can drive the hydrolysis of the succinimide ring to completion, resulting in a more stable product.[3]

-

Site-Specific Conjugation: Careful selection of the cysteine conjugation site can lead to improved stability due to favorable local microenvironments.[7]

Conclusion

The stability of the maleimide-cysteine conjugate is a critical quality attribute of an ADC that directly impacts its safety and efficacy. A thorough understanding of the mechanisms of instability, the factors that influence it, and the methods for its assessment is essential for the successful development of ADCs. By employing strategies to enhance conjugate stability, such as the use of next-generation maleimides and controlled hydrolysis, researchers can develop more robust and effective ADC therapeutics.

References

- 1. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. artofsmart.com.au [artofsmart.com.au]

- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Mal-amido-PEG8-Val-Ala-PAB-SG3200 to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This document provides a detailed protocol for the conjugation of a cysteine-reactive linker-payload, Mal-amido-PEG8-Val-Ala-PAB-SG3200, to a monoclonal antibody. The maleimide group on the linker enables covalent attachment to free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The Valine-Alanine (Val-Ala) dipeptide in the linker is designed to be cleaved by intracellular proteases, such as Cathepsin B, leading to the release of the cytotoxic payload SG3200 within the target cancer cell. The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the purification and characterization of the final ADC. It is intended as a starting point and may require optimization based on the specific properties of the monoclonal antibody and the SG3200 payload.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item | Specifications |

| Antibody and Linker-Payload | Monoclonal Antibody (mAb) | Specific to the target antigen |

| This compound | Pre-synthesized linker-payload | |

| Buffers and Reagents | Phosphate Buffered Saline (PBS) | pH 7.2-7.4 |

| Tris-HCl | 1 M, pH 8.0 | |

| EDTA | 0.5 M solution | |

| Tris(2-carboxyethyl)phosphine (TCEP) | Stock solution in water | |

| L-Cysteine | To quench the reaction | |

| Anhydrous Dimethyl Sulfoxide (DMSO) | For dissolving the linker-payload | |

| Sodium Azide | For storage | |

| Bovine Serum Albumin (BSA) | For storage stabilization | |

| Purification and Analysis | Size Exclusion Chromatography (SEC) Column | To separate ADC from excess reagents |

| Tangential Flow Filtration (TFF) System | For buffer exchange and purification | |

| Hydrophobic Interaction Chromatography (HIC) Column | For DAR determination | |

| UV/Vis Spectrophotometer | For concentration and DAR measurement |

Experimental Protocols

Antibody Preparation and Reduction

This step involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

Protocol:

-

Prepare the monoclonal antibody in a suitable buffer, such as PBS, at a concentration of 2-10 mg/mL.

-

Add a stock solution of EDTA to the antibody solution to a final concentration of 1-2 mM to prevent re-oxidation of the thiol groups.

-

Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the final drug-to-antibody ratio (DAR). A starting point is a 2-5 fold molar excess of TCEP over the antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[1]

-

Remove the excess TCEP using a desalting column or a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa for an IgG).[1] Perform buffer exchange into a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.4).

Conjugation of this compound to the mAb

This step involves the reaction of the maleimide group of the linker-payload with the newly generated free thiol groups on the antibody.

Protocol:

-

Immediately before conjugation, dissolve the this compound linker-payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the linker-payload stock solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will influence the final DAR. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.

-

If necessary, add a co-solvent like DMSO to the reaction mixture to ensure the solubility of the linker-payload. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.[2]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[3]

-

Quench the reaction by adding a molar excess of L-cysteine (e.g., 10-fold molar excess over the linker-payload) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted linker-payload, excess quenching reagent, and any aggregates that may have formed.

Methods:

-

Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller molecules.[4][]

-

Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[2][4][]

-

Chromatography Techniques: Techniques like ion exchange or hydrophobic interaction chromatography can be used for further purification and to separate different DAR species.[2][][6]

General Purification Protocol (using SEC):

-

Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the ADC with the storage buffer. The ADC will typically elute in the void volume.

-

Collect the fractions containing the purified ADC.

-

Pool the ADC-containing fractions and concentrate if necessary using a centrifugal concentrator.

Characterization of the Antibody-Drug Conjugate

After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.

| Parameter | Method | Purpose |

| Protein Concentration | UV-Vis Spectroscopy (A280) | To determine the concentration of the ADC. |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | To determine the average number of drug molecules conjugated to each antibody.[7] |

| Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of high molecular weight species (aggregates).[7] |

| Purity | SDS-PAGE (reduced and non-reduced) | To assess the integrity of the antibody and the success of the conjugation. |

| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

| In vitro Cytotoxicity | Cell-based assays | To determine the potency of the ADC on target cancer cells. |

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the ADC characterization.

Table 1: Summary of Conjugation and Purification

| Parameter | Value |

| Initial mAb Concentration (mg/mL) | |

| Molar Ratio of TCEP to mAb | |

| Molar Ratio of Linker-Payload to mAb | |

| Final ADC Concentration (mg/mL) | |

| Purification Yield (%) |

Table 2: Characterization of the Final ADC Product

| Parameter | Result |

| Average Drug-to-Antibody Ratio (DAR) | |

| Monomer Content (%) | |

| Aggregate Content (%) | |

| Antigen Binding Affinity (KD) | |

| In vitro IC50 on Target Cells |

Visualizations

Experimental Workflow for ADC Conjugation

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Intracellular Cleavage of the Val-Ala Linker

Caption: Mechanism of intracellular payload release via enzymatic cleavage of the Val-Ala linker.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Determination of Drug-to-Antibody Ratio (DAR) for an Antibody-Drug Conjugate (ADC) with SG3200

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker connecting them. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it represents the average number of drug molecules conjugated to each antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[3] Insufficient drug loading can lead to reduced potency, while excessive loading can negatively impact pharmacokinetics and increase toxicity.[3] Therefore, accurate and robust methods for DAR determination are essential during ADC development and for quality control.

This application note provides detailed protocols for determining the DAR of an ADC conjugated with SG3200, a hypothetical cytotoxic payload. We will cover three widely used analytical techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For the purpose of these protocols, we will assume SG3200 possesses a unique UV absorbance maximum distinct from the antibody and is hydrophobic in nature, typical of many ADC payloads.[4][5]

DAR Determination by UV/Vis Spectroscopy

Principle

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[6][7] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] To calculate the average DAR, the absorbance of the ADC is measured at two different wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the payload (SG3200) has a distinct maximum absorbance. By using the known extinction coefficients of the antibody and the payload at these two wavelengths, their respective concentrations in the ADC sample can be determined, and the average DAR can be calculated.[6][7]

Experimental Protocol

-

Determine Extinction Coefficients:

-

Accurately determine the molar extinction coefficients (ε) of the unconjugated monoclonal antibody (mAb) and the free SG3200 payload at both 280 nm and the wavelength of maximum absorbance for SG3200 (λmax-drug). For this example, we will assume λmax-drug for SG3200 is 330 nm.

-

Prepare a series of known concentrations for both the mAb and SG3200 in the formulation buffer.

-

Measure the absorbance of each solution at 280 nm and 330 nm using a calibrated spectrophotometer.

-

Plot absorbance versus molar concentration and determine the extinction coefficients from the slope of the linear regression.

-

-

Sample Preparation:

-

Dilute the ADC sample with an appropriate formulation buffer to an absorbance range within the linear detection range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted ADC sample at 280 nm (A280) and 330 nm (A330).

-

Use the formulation buffer as a blank.

-

-

DAR Calculation:

-

Calculate the molar concentrations of the antibody (C_mAb) and the SG3200 payload (C_drug) using the following simultaneous equations derived from the Beer-Lambert law:

-

A280 = (ε_mAb,280 * C_mAb) + (ε_drug,280 * C_drug)

-

A330 = (ε_mAb,330 * C_mAb) + (ε_drug,330 * C_drug)

-

-

The average DAR is then calculated as the ratio of the molar concentrations:

-

DAR = C_drug / C_mAb

-

-

Data Presentation

| Parameter | Value |

| Wavelength 1 (λ1) | 280 nm |

| Wavelength 2 (λ2) | 330 nm |

| Molar Extinction Coefficient of mAb at λ1 (ε_mAb,280) | 210,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of mAb at λ2 (ε_mAb,330) | 5,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of SG3200 at λ1 (ε_drug,280) | 15,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of SG3200 at λ2 (ε_drug,330) | 25,000 M⁻¹cm⁻¹ |

| Measured ADC Absorbance at λ1 (A280) | 0.850 |

| Measured ADC Absorbance at λ2 (A330) | 0.250 |

Visualization

Caption: Workflow for DAR determination by UV/Vis spectroscopy.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Principle

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs.[9][10] HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[11] The conjugation of hydrophobic payloads like SG3200 to an antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drug molecules will be more hydrophobic and, therefore, will be retained more strongly on the HIC column.[12] This results in a chromatogram where different DAR species (DAR0, DAR2, DAR4, etc.) are separated into distinct peaks. By integrating the peak areas for each species, the relative abundance of each can be determined, and a weighted average DAR can be calculated.[]

Experimental Protocol

-

Instrumentation and Column:

-

HPLC or UHPLC system with a UV detector.

-

HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

-

Chromatographic Conditions:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject the ADC sample (typically 10-50 µg).

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-